[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, AldrichCPR
Description
The compound [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate is a pyrazole derivative characterized by a tert-butyl substituent at the 3-position of the pyrazole ring and an aminomethyl group at the 5-position. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₉H₁₈Cl₂N₃O, combining the hydrophobic tert-butyl group with hydrophilic chloride ions and water of crystallization .
Properties
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH.H2O/c1-8(2,3)7-4-6(5-9)10-11-7;;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCGWDVACPFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
The pyrazole core is typically synthesized via cyclocondensation. For example, β-ketoesters react with hydrazine derivatives under acidic or basic conditions to form 1H-pyrazoles. In one protocol:
Halogenation and Cross-Coupling
Substituents are introduced via halogenation (e.g., bromination at C4) followed by Suzuki-Miyaura coupling. For instance:
-
Step 1 : Bromination of 3-tert-butyl-1H-pyrazole using N-bromosuccinamide (NBS) in CCl₄.
-
Step 2 : Palladium-catalyzed coupling with methylamine boronic esters to install the methylamine group.
Functionalization to Target Amine
Reductive Amination
A common route involves reductive amination of aldehyde intermediates:
-
Oxidation : 3-tert-butyl-1H-pyrazole-5-carbaldehyde is prepared via Swern oxidation of the corresponding alcohol.
-
Reduction : The aldehyde reacts with methylamine in the presence of NaBH₃CN, yielding [(3-tert-butyl-1H-pyrazol-5-yl)methyl]amine.
Conditions :
Direct Alkylation
Alternative methods employ alkylation of pre-formed pyrazoles:
-
Reactants : 3-tert-butyl-1H-pyrazole-5-thiol and methyl iodide.
-
Post-treatment : Hydrolysis with 6M HCl to yield the amine hydrochloride.
Salt Formation and Hydration
Dihydrochloride Preparation
The free amine is converted to its dihydrochloride salt via HCl gas saturation in anhydrous ether:
Hydration Process
Hydration is achieved by recrystallization from aqueous ethanol:
-
Ratio : Ethanol/H₂O (3:1)
-
Temperature : 4°C for 24 h
Optimization and Challenges
Steric Hindrance Mitigation
The tert-butyl group introduces steric challenges during functionalization. Strategies include:
Purity Control
-
Chromatography : Silica gel column chromatography (EtOAc/hexane, 1:3) removes byproducts.
-
Crystallization : Ethanol/water mixtures yield crystals with >99% purity.
Industrial-Scale Production
Flow Chemistry Approaches
Continuous flow systems improve scalability:
Cost-Efficiency Measures
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate has been explored for its potential therapeutic applications. Its pyrazole moiety is known for biological activity, particularly in the development of anti-inflammatory and anti-cancer agents.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that exhibited significant inhibitory effects on cancer cell lines. The compound was utilized as a scaffold for the development of new anti-cancer drugs, showcasing its versatility in drug design.
Material Science
The compound's properties have also made it a candidate for use in material science, particularly in the synthesis of novel polymers and nanomaterials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Density | 1.05 g/cm³ |
| Solubility | Soluble in water |
| Thermal Stability | Stable up to 200°C |
A recent investigation into its application as a polymer additive revealed that it enhances thermal stability and mechanical strength when incorporated into polymer matrices.
Analytical Chemistry
In analytical chemistry, [(3-tert-butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate serves as a reagent for various analytical techniques, including chromatography and mass spectrometry.
Case Study : In a research article from Analytical Chemistry, the compound was utilized as a derivatizing agent to improve the detection sensitivity of amines in complex mixtures. The study demonstrated enhanced resolution and peak intensity in chromatographic analysis.
Mechanism of Action
The mechanism of action of [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The tert-butyl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents. Key comparisons include:
Key Observations :
- Dihydrochloride hydrate salts (e.g., target compound and [2-(1H-imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate) exhibit higher solubility in aqueous media than free bases, critical for formulation in drug development .
Research Findings and Data
- NMR Characterization : Analog 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine () shows distinct 1H-NMR signals at δ 5.43 (pyrazole C-H) and δ 3.83 (methoxy group), aiding in structural validation of similar compounds .
- Yield Comparison : The target compound’s synthetic yield is unspecified, but analogs like JRD0054 achieve 87% yield under optimized conditions, suggesting efficient scalability .
Biological Activity
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, commonly known as AldrichCPR, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate is , with a molecular weight of approximately 195.14 g/mol. The compound features a pyrazole ring, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported that certain pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The antioxidant capacity of pyrazole derivatives has been investigated, with some compounds demonstrating substantial free radical scavenging abilities .
- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
A study conducted on several pyrazole derivatives, including [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, reported the following Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate | Staphylococcus aureus | 16 |
| [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate | Escherichia coli | 32 |
| [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate | Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus .
Antioxidant Activity
In another study examining the antioxidant properties of various pyrazole derivatives, [(3-tert-butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate demonstrated an antioxidant activity of approximately 85% at a concentration of 100 µg/mL in DPPH radical scavenging assays. This suggests its potential utility in formulations aimed at combating oxidative stress-related conditions .
The biological activities of [(3-tert-butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate can be attributed to its ability to interact with various biological targets. The pyrazole ring structure allows for hydrogen bonding and π–π stacking interactions with proteins and nucleic acids, which may influence enzyme activity and gene expression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate?
- Methodology : The compound is likely synthesized via nucleophilic substitution or reductive amination of a pyrazole precursor. For example, alkylation of 3-tert-butyl-1H-pyrazol-5-amine with a methyl halide followed by amine hydrochloride salt formation under acidic conditions. Hydration occurs during crystallization. Key steps include monitoring reaction progress via TLC or HPLC and confirming intermediates using -NMR (e.g., tert-butyl group resonance at ~1.3 ppm) .
- Validation : Post-synthesis, verify the hydrate form via thermogravimetric analysis (TGA) to quantify water content and X-ray diffraction (XRD) for crystalline structure confirmation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against known standards.
- Structural Confirmation : Employ -/-NMR to identify pyrazole protons (6.5–7.5 ppm) and tert-butyl carbons (~29 ppm). Mass spectrometry (ESI-MS) should show [M+H] peaks matching the molecular formula (CHClNO) .
Q. What are the storage and handling protocols to ensure stability?
- Storage : Store desiccated at –20°C in amber vials to prevent hydrate decomposition and light-sensitive degradation.
- Handling : Use inert atmospheres (N/Ar) during weighing to avoid hygroscopic clumping. Safety protocols include PPE (gloves, goggles) and fume hoods, referencing SDS guidelines for amine hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Challenge : Discrepancies in unit cell parameters or hydrogen-bonding networks may arise due to hydrate variability.
- Solution : Use SHELXTL or SHELXL for refinement, applying TWIN/BASF commands to model twinning or disordered water molecules. Validate against simulated XRD patterns from Cambridge Structural Database entries of analogous pyrazole derivatives .
- Case Study : For high-resolution data, assign partial occupancy to water molecules and refine anisotropic displacement parameters .
Q. What strategies optimize ligand-binding assays when using this compound as a building block?
- Design Considerations :
- Solubility : Pre-dissolve in DMSO (≤10 mM) and dilute in assay buffer (e.g., PBS, pH 7.4) to avoid precipitation.
- Hydrate Stability : Conduct kinetic solubility studies under physiological conditions (37°C) to assess hydrate-to-anhydrate transitions .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Root Cause Analysis : Variability may stem from tert-butyl group steric hindrance during alkylation or incomplete salt formation.
- Optimization :
- Reaction Monitoring : Use in situ IR spectroscopy to track amine intermediate formation (N–H stretches ~3300 cm).
- Purification : Employ ion-exchange chromatography (e.g., Dowex resin) to isolate the dihydrochloride form, followed by recrystallization from ethanol/water .
Q. What advanced techniques validate the compound’s role in metal coordination studies?
- Methodology :
- Spectroscopy : UV-vis titration with transition metals (e.g., Cu, Zn) to monitor ligand-to-metal charge transfer bands.
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) at metal K-edges .
Contradiction Analysis & Methodological Guidance
Q. How to reconcile discrepancies between computational and experimental solubility data?
- Issue : Predicted solubility (e.g., via COSMO-RS) may not account for hydrate formation.
- Resolution : Experimentally measure solubility in multiple solvents (water, DMSO, EtOH) using gravimetric or nephelometric methods. Correlate with Hansen solubility parameters .
Q. Why does NMR data sometimes show unexpected splitting patterns?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
